Methyl 11-(oxiran-2-yl)undecanoate
Description
Methyl 11-(oxiran-2-yl)undecanoate is a fatty acid methyl ester featuring an epoxide (oxirane) substituent at the 11th carbon of its undecanoate chain. This compound is notable for its amphiphilic nature, combining a hydrophobic alkyl chain with a polar epoxide group. It has been identified as a major constituent (contributing to 38.28% composition) in the methanol extract of Matthiola longipetala, where it is associated with antioxidant and antibacterial properties . Additionally, its structural analogs, such as methyl 11-(trichlorosilyl)undecanoate, are utilized in materials science for forming self-assembled monolayers (SAMs) on silica surfaces, enabling precise surface functionalization .
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 11-(oxiran-2-yl)undecanoate |
InChI |
InChI=1S/C14H26O3/c1-16-14(15)11-9-7-5-3-2-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3 |
InChI Key |
QJQOQOLDVZAYNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-(oxiran-2-yl)undecanoate can be synthesized through various methods. One common approach involves the epoxidation of methyl 11-undecenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(oxiran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Epoxides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Methyl 11-(oxiran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-(oxiran-2-yl)undecanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 11-(oxiran-2-yl)undecanoate and related compounds:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| This compound | Epoxide (oxirane) | C₁₄H₂₄O₃ | 240.34 | Reactive epoxide, amphiphilic | Antioxidant, SAMs, surface functionalization | [1, 5, 7] |
| Methyl 9-(oxiran-2-yl)nonanoate | Epoxide (shorter chain) | C₁₂H₂₂O₃ | 214.30 | Similar reactivity but reduced hydrophobicity | Synthetic intermediates | [17] |
| 11-(Oxolan-2-yl)undecanoic acid | Tetrahydrofuran (oxolane) | C₁₅H₂₆O₃ | 254.36 | Acidic (pKa ~4.95), stable five-membered ring | Potential pharmaceutical applications | [11] |
| Methyl 11-(3,4-dimethyl-5-propyl-furan-2-yl)undecanoate | Furan with alkyl substituents | C₂₁H₃₄O₃ | 334.49 | Aromaticity enhances stability, reduced reactivity compared to epoxide | Bioactive compound synthesis | [19] |
| Methyl 11-(2-aminoethylthio)undecanoate | Thioether and amine | C₁₄H₂₉NO₂S | 275.45 | Nucleophilic sites for conjugation, enhanced solubility in polar solvents | Drug delivery, biochemical probes | [10] |
| Methyl 11-(6-oxabicyclo[3.1.0]hexan-2-yl)undecanoate | Bicyclic ether | C₁₇H₃₀O₃ | 282.42 | Rigid bicyclic structure, high steric hindrance | Specialty polymers, advanced materials | [14] |
Key Comparative Insights
Reactivity and Stability
- Epoxide vs. Furan/Tetrahydrofuran: The epoxide group in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile ring-opening reactions for functionalization . In contrast, furan and tetrahydrofuran derivatives exhibit greater stability due to aromaticity (furan) or ring saturation (oxolane), limiting their utility in dynamic chemical modifications .
- Thioether vs. Epoxide: Methyl 11-(2-aminoethylthio)undecanoate combines a thioether linker with a terminal amine, offering dual reactivity for bioconjugation. This contrasts with the epoxide’s single reactive site but provides broader compatibility with biological systems .
Physicochemical Properties
- Hydrophobicity: Longer alkyl chains (e.g., undecanoate vs. nonanoate) enhance hydrophobicity, critical for SAM formation and membrane interactions .
- Acidity: Carboxylic acid derivatives like 11-(oxolan-2-yl)undecanoic acid (pKa ~4.95) exhibit pH-dependent solubility, unlike their ester analogs, which remain neutral .
Materials Science
In SAM applications, methyl 11-(trichlorosilyl)undecanoate anchors to silica surfaces via trichlorosilyl groups, while subsequent epoxide-functionalized layers enable covalent attachment of biomolecules (e.g., proteins, DNA) for biosensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
